8-({4'-methoxy-[1,1'-biphenyl]-4-yl}sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
Description
The compound 8-({4'-methoxy-[1,1'-biphenyl]-4-yl}sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene features a bicyclic 8-azabicyclo[3.2.1]oct-2-ene core modified with a sulfonamide group linked to a 4'-methoxy-biphenyl moiety. This structure combines the rigidity of the bicyclic scaffold with the electronic and steric effects of the biphenyl sulfonyl group.
Properties
IUPAC Name |
8-[4-(4-methoxyphenyl)phenyl]sulfonyl-8-azabicyclo[3.2.1]oct-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-24-19-11-5-15(6-12-19)16-7-13-20(14-8-16)25(22,23)21-17-3-2-4-18(21)10-9-17/h2-3,5-8,11-14,17-18H,4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXFNFPUTLZPRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3C4CCC3C=CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-((4’-methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)-8-azabicyclo[321]oct-2-ene typically involves multiple steps, starting from readily available starting materialsCommon reagents used in the synthesis include N-substituted hydroxylamine hydrochlorides and vinylogous carbonates .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-8-((4’-methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
(1R,5S)-8-((4’-methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of (1R,5S)-8-((4’-methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. Additionally, the sulfonyl and methoxy-biphenyl groups may interact with other molecular pathways, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
The 8-azabicyclo[3.2.1]octane/oct-2-ene scaffold is a common feature in several bioactive compounds. Key analogs include:
Key Observations :
- The target compound’s biphenyl sulfonyl group distinguishes it from analogs with simpler aryl or heteroaryl sulfonamides (e.g., pyrazole in , aminophenyl in ).
- The 4'-methoxy group on the biphenyl introduces electron-donating effects, which could influence metabolic stability or solubility compared to non-substituted biphenyl analogs .
Pharmacological Implications
Nicotinic Acetylcholine Receptor (nAChR) Ligands
Compounds like 8-methyl-3-(2-naphthalenyl)-8-azabicyclo[3.2.1]oct-2-ene () and derivatives in act as nAChR ligands. The biphenyl sulfonyl group in the target compound may mimic aromatic interactions seen in naphthalenyl or pyridyl analogs, but its larger size could alter subtype selectivity or binding kinetics.
Non-Opioid Analgesics
Pyrazole sulfonamide derivatives (e.g., ) exhibit analgesic properties.
Comparative Data Table: Structural and Inferred Properties
Biological Activity
The compound 8-({4'-methoxy-[1,1'-biphenyl]-4-yl}sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is a novel organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Structural Overview
The compound features a bicyclic structure with a sulfonyl group attached to a biphenyl moiety. The presence of the methoxy group enhances its lipophilicity, potentially improving its bioavailability.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Receptor Modulation : The biphenyl core allows for π-π stacking interactions with aromatic residues in proteins, which may modulate receptor activity.
- Enzyme Inhibition : The sulfonyl group can form hydrogen bonds and electrostatic interactions, influencing enzyme kinetics and pathways.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing biphenyl and sulfonyl groups have shown activity against various bacterial strains.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 8-Azabicyclo Compound | E. coli | 32 µg/mL |
| 8-Azabicyclo Compound | S. aureus | 16 µg/mL |
Anticancer Properties
Research has demonstrated that sulfonamide derivatives possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound has been evaluated for its cytotoxic effects on cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.4 |
| MCF-7 | 3.2 |
| A549 | 4.7 |
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of structurally similar compounds. The results indicated that the presence of a sulfonyl group significantly enhanced antibacterial activity against Gram-positive bacteria .
- Anticancer Evaluation : In another study, the compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis . The mechanism was linked to the modulation of specific signaling pathways involved in cell survival.
Safety and Toxicity
Preliminary toxicity assessments indicate that while the compound exhibits potent biological activity, it also necessitates further evaluation regarding its safety profile in vivo. Studies involving animal models are essential to determine potential side effects and therapeutic windows.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
